molecular formula C7H8N2O2 B14115594 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione CAS No. 1150618-14-6

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione

Cat. No.: B14115594
CAS No.: 1150618-14-6
M. Wt: 152.15 g/mol
InChI Key: YHLOAUMRJFRAHR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclopropylamine with a suitable diketone or diester, followed by cyclization and dehydration steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinedione derivative, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4,6-dihydroxypyrimidine
  • 2-Cyclopropyl-4,6-dimethylpyrimidine
  • 2-Cyclopropyl-4,6-dichloropyrimidine

Uniqueness

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione may be unique in its specific substitution pattern and the resulting biological activity. Comparing its properties with similar compounds can highlight differences in reactivity, stability, and biological effects.

Properties

CAS No.

1150618-14-6

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-cyclopropyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h4H,1-3H2,(H,8,9,10,11)

InChI Key

YHLOAUMRJFRAHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=O)CC(=O)N2

Origin of Product

United States

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